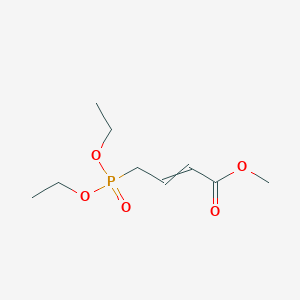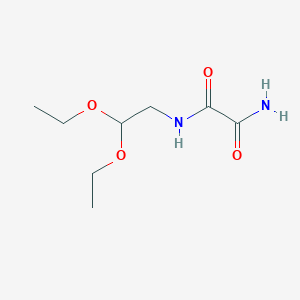
4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester
Übersicht
Beschreibung
Phosphonates, such as “4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester”, are organophosphorus compounds that have garnered considerable attention due to their biological properties and synthetic potential . They are often used as analogues of amino acids and have found use in the development of potential drugs and agrochemicals .
Synthesis Analysis
The synthesis of phosphonates typically relies on the action of a trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . To access mixed phosphonates, a general method consists of preforming either a dichloro- or a monochlorophosphonyl derivative from a readily available symmetric phosphonate with a strong chlorinating agent, or from a phosphonic acid ester with classical acid activation .Molecular Structure Analysis
The molecular structure of phosphonates, including “4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester”, typically consists of a phosphorus atom bonded to a carbon atom and two oxygen atoms. The remaining bond on the phosphorus atom is typically a bond to an alkyl or aryl group .Chemical Reactions Analysis
Esters, including phosphonate esters, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions, undergo trans-esterification reactions to form different esters, undergo aminolysis to form amides, and be reduced to form alcohols or aldehydes depending on the reducing agent .Wissenschaftliche Forschungsanwendungen
Medicine
Organic phosphonic acids and organic phosphonic acid esters, such as “4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester”, have been of much interest due to their applications in the field of medicine .
Agriculture
These compounds also find applications in agriculture. They can be used in the formulation of various agrochemicals .
Industrial Chemistry
In industrial chemistry, these compounds are used due to their unique properties. They can participate in a variety of chemical reactions, making them useful in the synthesis of a wide range of industrial chemicals .
Biochemistry
Phosphonic acid esters are used in the rapidly developing area of biochemistry. For instance, the synthesis of oligonucleotide analogues with an achiral phosphonic acid ester backbone has been carried out .
Sensing and Biological Labelling
Boronic acids, which can be derived from these compounds, are used in sensing, protein manipulation, therapeutics, biological labelling and separation .
Emulsifying Agents
Methyl ester sulfonates, which are related compounds, have been used as emulsifying agents to improve the storage stability of certain products .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as methyl esters, are known to interact with various biological targets, including enzymes and receptors
Mode of Action
It’s known that methyl esters, in general, can undergo reactions such as hydrolysis and esterification . In these reactions, the ester group interacts with water or alcohols, leading to the formation of carboxylic acids or different esters, respectively .
Biochemical Pathways
Similar compounds have been shown to participate in various biochemical processes, such as the synthesis of esters and the degradation of phthalate acid esters .
Pharmacokinetics
Similar compounds, such as ethyl 2-diethoxyphosphoryl acetate, have been studied for their pharmacokinetic properties
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester. For instance, the presence of other chemicals, temperature, pH, and the presence of specific enzymes can affect the stability and reactivity of the compound .
Eigenschaften
IUPAC Name |
methyl 4-diethoxyphosphorylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O5P/c1-4-13-15(11,14-5-2)8-6-7-9(10)12-3/h6-7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLZPJMIALHMEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=CC(=O)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394065 | |
| Record name | 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester | |
CAS RN |
67629-62-3 | |
| Record name | 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Tert-butyl)-7-hydrazino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1621576.png)
![2,6-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B1621580.png)
![N1-[2-bromo-4-(tert-butyl)phenyl]-2-chloroacetamide](/img/structure/B1621581.png)

![3-Methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1621584.png)


![2,2-Dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B1621587.png)

![1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B1621590.png)
![4-Chloro-6-methyl-2-methylsulfanylpyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621591.png)

